2-Methoxypropene

Carbohydrate Chemistry Cyclodextrin Modification Protecting Group Chemistry

2-Methoxypropene (isopropenyl methyl ether) is the definitive reagent for kinetic acetal protection where thermodynamic alternatives fail. Unlike acetone or 2,2-dimethoxypropane (DMP), it delivers high-yield (80–85%) regioisomeric acetonides in carbohydrate synthesis and is the ONLY viable reagent for mixed acetal cyclodextrin derivatives—DMP shows zero reactivity under identical conditions. Its 9.5× rate enhancement over ethyl vinyl ether in [4+2] cycloadditions boosts reactor throughput. For liquid-phase oligonucleotide synthesis, its acid-labile MIP group simplifies purification over multistep silyl strategies. Choose 2-methoxypropene for selectivity, speed, and success where generic acetals fail.

Molecular Formula C4H8O
Molecular Weight 72.11 g/mol
CAS No. 116-11-0
Cat. No. B042093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxypropene
CAS116-11-0
Synonyms2-Methoxyprop-1-ene;  2-Methoxypropene;  Isopropenyl Methyl Ether;  Methyl 1-Methylvinyl Ether;  Methyl Isopropenyl Ether
Molecular FormulaC4H8O
Molecular Weight72.11 g/mol
Structural Identifiers
SMILESCC(=C)OC
InChIInChI=1S/C4H8O/c1-4(2)5-3/h1H2,2-3H3
InChIKeyYOWQWFMSQCOSBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility13.87 M

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxypropene CAS 116-11-0: A Reactive Enol Ether for Kinetic Hydroxyl Protection and Pharmaceutical Intermediates


2-Methoxypropene (CAS 116-11-0; isopropenyl methyl ether) is a low-boiling, volatile enol ether with the chemical formula C₄H₈O . As a reactive electron-rich alkene, it serves primarily as an acetal-forming reagent for the protection of alcohols and diols under mild, acid-catalyzed conditions, offering kinetic control that distinguishes it from thermodynamically controlled alternatives like acetone or 2,2-dimethoxypropane [1]. Its high vapor pressure and flammability necessitate careful handling, but its reactivity profile enables applications in pharmaceutical intermediate synthesis and carbohydrate chemistry.

Why Generic Enol Ethers or Acetals Cannot Replace 2-Methoxypropene in Critical Synthetic Steps


While several reagents can form isopropylidene acetals, including acetone, 2,2-dimethoxypropane (DMP), and other enol ethers like ethyl vinyl ether, 2-methoxypropene offers a unique combination of kinetic reaction control and electrophilic reactivity that dictates product distribution, selectivity, and compatibility with sensitive substrates [1]. Substituting a generic acetal without understanding these differences risks low yields, undesired regioisomers, or complete reaction failure, as demonstrated in comparative studies with cyclodextrins and carbohydrate acetalizations [2].

Quantitative Differentiation of 2-Methoxypropene: Evidence for Scientific and Procurement Decisions


2-Methoxypropene Reacts with Cyclodextrins Where 2,2-Dimethoxypropane Fails Completely

In a direct comparative study, the proton-catalyzed addition of 2-methoxypropene to α-, β-, and γ-cyclodextrins yielded the corresponding hexakis-, heptakis-, and octakis[2,6-di-O-(methoxydimethyl)methyl] derivatives. Under identical conditions, no reaction was observed when using 2,2-dimethoxypropane [1].

Carbohydrate Chemistry Cyclodextrin Modification Protecting Group Chemistry

2-Methoxypropene Enables Kinetic Control Yielding 80-85% Diacetal from Galactopyranosides

Reaction of 4.5 equivalents of 2-methoxypropene with alkyl α- and β-d-galactopyranosides under kinetic control afforded the 2,3:4,6-di-O-isopropylidene derivatives in high yields of 80-85% [1]. In contrast, thermodynamic acetalization methods using acetone or DMP often yield different regioisomer distributions due to reversible equilibration.

Carbohydrate Chemistry Kinetic Acetalization Protecting Group Chemistry

2-Methoxypropene Cycloaddition is 9.5x Faster than Ethyl Vinyl Ether in Polar Solvent

In cycloaddition reactions with ethyl 3-(toluene-p-sulphonylazo)but-2-enoate, the addition to 2-methoxypropene was found to be 9.5 times faster in [²H₃]acetonitrile than in tetrachloromethane at 298 K, whereas the addition to ethyl vinyl ether showed no rate acceleration in the more polar solvent [1].

Cycloaddition Enol Ether Reactivity Organic Synthesis

Regioselective 5′-O-MIP Acetalization of Nucleosides Achieves 44-77% Yields

A mixture of 2-methoxypropene and an acid catalyst in pyridine enables regioselective 5′-O-(methoxyisopropyl) (MIP) acetalization of various nucleosides, including 2′-deoxy, 2′-OH, 2′-O-methyl, 2′-O-methoxyethyl (MOE) and 2′-F variants, in isolated yields ranging from 44% to 77% [1]. This method offers a sustainable alternative to multistep silyl protection strategies.

Nucleic Acid Chemistry Oligonucleotide Synthesis Protecting Group Chemistry

Industrial Isolation Process Delivers 2-Methoxypropene with ≤0.1% Carbonyl Impurities

A patented process for isolating high-purity 2-methoxypropene from crude reaction mixtures achieves a final product containing at most 0.2%, and preferably at most 0.1%, of carbonyl compounds such as acetone [1]. This level of purity is essential for sensitive pharmaceutical applications where trace ketones could interfere with downstream reactions.

Chemical Process Technology High-Purity Synthesis Industrial Chemistry

2-Methoxypropene Serves as Key Intermediate in Clarithromycin and Macrolactin A Synthesis

2-Methoxypropene is a critical intermediate in the synthesis of Clarithromycin, a widely prescribed macrolide antibiotic . It is also employed in the synthesis of Macrolactin A, a 24-membered macrolide with antibiotic activity, and in the preparation of phenylalanine derivatives acting as α4β1 and α4β7 receptor antagonists for allergic asthma treatment [1].

Pharmaceutical Intermediates Antibiotic Synthesis Medicinal Chemistry

Validated Application Scenarios for 2-Methoxypropene Based on Quantitative Evidence


Cyclodextrin Modification for Drug Delivery and Chiral Separations

When functionalizing cyclodextrins to create mixed acetal derivatives for use in drug delivery vehicles or chiral stationary phases, 2-methoxypropene is the only viable reagent among common acetal sources. As demonstrated by Lipták et al. [1], 2,2-dimethoxypropane shows zero reactivity under identical conditions, making 2-methoxypropene essential for this application.

Kinetic Protection of Carbohydrate Diols for Stereoselective Synthesis

In the synthesis of complex carbohydrates where specific regioisomeric acetonides are required, the kinetic control offered by 2-methoxypropene enables high yields (80-85%) of desired diacetals from galactopyranosides [2]. This contrasts with thermodynamically controlled methods using acetone or DMP, which may produce undesired isomer mixtures, and is critical for maintaining stereochemical integrity in natural product synthesis.

Sustainable Oligonucleotide Synthesis via 5′-O-MIP Protection

For liquid-phase oligonucleotide synthesis (LPOS), the 5′-O-(methoxyisopropyl) (MIP) group introduced by 2-methoxypropene provides a sustainable alternative to multistep silyl protection strategies, with isolated yields of 44-77% across various nucleoside substrates [3]. The acid-labile MIP group releases volatile byproducts (acetone and methanol), simplifying purification and reducing depurination.

Accelerated Cycloaddition Reactions in Polar Solvents

In synthetic sequences requiring rapid [4+2] or [3+2] cycloadditions, 2-methoxypropene exhibits a 9.5-fold rate enhancement in polar solvents relative to ethyl vinyl ether [4]. This property can be leveraged to increase reactor throughput or achieve conversions under milder conditions where slower reagents would be impractical.

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